2-{6-Ethyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride
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Overview
Description
2-{6-Ethyl-10,13-dioxa-4,6-diazatricyclo[7400,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride is a complex organic compound with a unique tricyclic structure This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-Ethyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride involves multiple steps, starting from readily available starting materials. The synthetic route typically includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the ethyl and amine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{6-Ethyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
2-{6-Ethyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{6-Ethyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride
- 6-Methyl-4,12-dioxa-2,5-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one
Uniqueness
2-{6-Ethyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride is unique due to its specific tricyclic structure and the presence of both ethyl and amine groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H19Cl2N3O2 |
---|---|
Molecular Weight |
320.21 g/mol |
IUPAC Name |
2-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H17N3O2.2ClH/c1-2-16-10-8-12-11(17-5-6-18-12)7-9(10)15-13(16)3-4-14;;/h7-8H,2-6,14H2,1H3;2*1H |
InChI Key |
GOVQTYMNHXKWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC3=C(C=C2N=C1CCN)OCCO3.Cl.Cl |
Origin of Product |
United States |
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